molecular formula C8H7ClINO2 B12276410 Methyl 4-amino-3-chloro-5-iodobenzoate

Methyl 4-amino-3-chloro-5-iodobenzoate

Cat. No.: B12276410
M. Wt: 311.50 g/mol
InChI Key: PEFBWQDDTIIVER-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its benzene ring substitution pattern and ester functional group. The parent structure is benzoic acid, where the carboxyl group (-COOH) is esterified with methanol to form the methyl ester (-COOCH₃). Substituents on the aromatic ring include an amino group (-NH₂) at position 4, a chlorine atom (-Cl) at position 3, and an iodine atom (-I) at position 5. Using IUPAC prioritization rules for substituents (halogens listed alphabetically), the full systematic name is methyl 4-amino-3-chloro-5-iodobenzoate .

The molecular formula is C₈H₇ClINO₂ , calculated as follows:

  • Carbon (C): 8 atoms (6 from the benzene ring, 1 from the ester methyl group, 1 from the carboxylate)
  • Hydrogen (H): 7 atoms (5 from the benzene ring, 3 from the methyl group, minus 3 hydrogens replaced by substituents)
  • Chlorine (Cl): 1 atom
  • Iodine (I): 1 atom
  • Nitrogen (N): 1 atom (from the amino group)
  • Oxygen (O): 2 atoms (from the ester group)

This formula aligns with structurally analogous compounds, such as methyl 4-amino-2-chloro-5-iodobenzoate (C₈H₇ClINO₂), differing only in the positional arrangement of substituents.

Property Value
IUPAC Name This compound
Molecular Formula C₈H₇ClINO₂
Molecular Weight 311.50 g/mol

Structural Analysis: Substituted Benzoate Framework

The compound’s structure is defined by a benzoate backbone with three distinct substituents:

  • Amino Group (-NH₂): Positioned at the para position relative to the ester group (carbon 4), this electron-donating group increases the electron density of the aromatic ring, influencing reactivity in electrophilic substitution reactions.
  • Chlorine Atom (-Cl): Located at carbon 3, chlorine is an electron-withdrawing group that induces meta-directing effects, further modulating the ring’s electronic landscape.
  • Iodine Atom (-I): At carbon 5, iodine’s large atomic radius and polarizability contribute to steric effects and enhanced van der Waals interactions, which may impact crystallization behavior or solubility.

The ester group (-COOCH₃) at carbon 1 introduces additional polarity, making the compound moderately soluble in polar organic solvents like dimethyl sulfoxide (DMSO) or methanol. The spatial arrangement of substituents creates a sterically crowded environment, which could influence its synthetic accessibility or stability under certain conditions.

Electronic Effects:

  • The amino group donates electrons via resonance, activating the ring toward electrophilic attack at positions ortho and para to itself.
  • Chlorine and iodine withdraw electrons through inductive effects, deactivating the ring but directing incoming electrophiles to specific positions.

Stereoelectronic Considerations:

  • The meta relationship between chlorine (C3) and iodine (C5) creates a dipole moment, potentially enhancing intermolecular interactions in the solid state.
  • The methyl ester group stabilizes the molecule through resonance delocalization of the carboxylate π-electrons.

CAS Registry Number and Spectral Identification Data

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, closely related analogues include:

  • Methyl 4-amino-3-chlorobenzoate: CAS 84228-44-4
  • Methyl 4-amino-2-chloro-5-iodobenzoate: CAS 256935-85-0
  • Methyl 4-amino-3-iodobenzoate: CAS 19718-49-1

These entries highlight the importance of substituent positioning in CAS registry assignments.

Spectral Characterization:
While direct spectral data for this specific compound are unavailable in the provided sources, inferences can be made from analogous structures:

  • Infrared (IR) Spectroscopy:
    • Expected peaks:
      • N-H stretch (3300–3500 cm⁻¹, amino group)
      • C=O stretch (1700–1750 cm⁻¹, ester carbonyl)
      • C-I stretch (500–600 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR:
      • Aromatic protons: Distinct multiplet patterns due to deshielding by electron-withdrawing groups.
      • Methyl ester: Singlet at ~3.9 ppm (COOCH₃).
    • ¹³C NMR:
      • Carbonyl carbon: ~165–170 ppm
      • Iodo-substituted carbon: ~90–100 ppm (due to heavy atom effect).
  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 311 (C₈H₇ClINO₂⁺)
    • Fragmentation patterns: Loss of methyl group (-15 Da), iodine atom (-127 Da), or chlorine atom (-35 Da).
Technique Key Features
IR Spectroscopy N-H, C=O, and C-I stretches
¹H NMR Aromatic multiplicity, methyl ester singlet
¹³C NMR Carbonyl, iodinated carbon shifts
Mass Spec Molecular ion at m/z 311, fragment losses

Properties

IUPAC Name

methyl 4-amino-3-chloro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFBWQDDTIIVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-chloro-5-iodobenzoate typically involves the esterification of 4-amino-3-chloro-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-chloro-5-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different substituents on the benzene ring.

    Oxidation: Conversion to nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 4-amino-3-chloro-5-iodobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical transformations, making it a versatile building block in organic chemistry.

Key Applications:

  • Nitrogen-containing Compounds: It is utilized to construct nitrogen-containing benzoannulated heterocycles, which are important in medicinal chemistry.
  • Natural Product Synthesis: The compound has been employed in synthesizing carbazole alkaloids through copper-catalyzed N-arylation and palladium-catalyzed intramolecular C–H arylation methods.

Pharmaceuticals

The compound plays a significant role in drug development, particularly as a pharmacophore due to its ability to interact with biological targets. Its structure allows for hydrogen bonding and electrostatic interactions that can modulate biological activities.

Case Studies:

  • Topoisomerase Inhibition: Research indicates that derivatives of this compound exhibit activity against topoisomerases, enzymes critical for DNA replication and transcription. This property is particularly relevant for developing antibiotics targeting Gram-negative bacteria .
  • Anticancer Activity: Studies have shown that similar compounds can be modified to enhance their anticancer properties, indicating potential applications in oncology.

Agrochemicals

In the agricultural sector, this compound is used in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides. Its ability to influence biological pathways makes it valuable for developing crop protection agents.

Synthesis of Agrochemicals:

  • The compound's derivatives can be engineered to enhance efficacy against specific pests or diseases while minimizing environmental impact.

Dyestuffs and Pigments

This compound is also applied in producing dyes and pigments for industrial applications. Its chemical structure allows it to participate in reactions that yield vibrant colors used in textiles and coatings.

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Organic SynthesisIntermediate for nitrogen-containing compoundsVersatile building block
PharmaceuticalsDrug development targeting enzymes/receptorsModulates biological activities
AgrochemicalsSynthesis of herbicides/insecticidesEffective crop protection
DyestuffsProduction of dyes and pigmentsVibrant colors for industrial use

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Effects

A key structural isomer, Methyl 2-amino-4-chloro-5-iodobenzoate (CID 10852539), shares the same molecular formula but differs in substituent positions (amino at C2, chloro at C4, iodo at C5). This positional variance impacts properties:

  • Hydrogen Bonding: The para-amino group (C4) in the target compound facilitates stronger intermolecular hydrogen bonding compared to the ortho-positioned isomer, likely elevating its melting point .

Halogenated Benzoate Esters

Comparison with methyl salicylate (), a simpler benzoate ester with a hydroxyl (-OH) and methoxy (-OCH₃) group, highlights the effects of halogenation:

  • Volatility: Methyl salicylate, lacking heavy halogens, has higher volatility (used as a volatile organic compound in gas standards) . In contrast, the iodine atom in Methyl 4-amino-3-chloro-5-iodobenzoate increases molecular weight (estimated ~311.5 g/mol) and reduces volatility.
  • Solubility: The amino and halogen groups in the target compound enhance polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to methyl salicylate’s preference for organic solvents.

Iodo-Substituted Aromatic Compounds

  • 4-Iodoaniline (): This compound (melting point 61–63°C, MW 219.02 g/mol) lacks the ester and chloro groups but shares the iodo and amino substituents.
  • 4-Iodoanisole (): With a methoxy group (mp 48–51°C, bp 237°C), its lower melting point compared to the target compound underscores the amino group’s role in enhancing intermolecular forces .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups
This compound C₈H₇ClINO₂ ~311.5 Estimated 90–110* N/A -NH₂, -Cl, -I, -COOCH₃
Methyl 2-amino-4-chloro-5-iodobenzoate C₈H₇ClINO₂ ~311.5 Estimated 80–95* N/A -NH₂, -Cl, -I, -COOCH₃
4-Iodoaniline C₆H₆IN 219.02 61–63 N/A -NH₂, -I
4-Iodoanisole C₇H₇IO 234.04 48–51 237 -OCH₃, -I
Methyl salicylate C₈H₈O₃ 152.15 -8.6 222 -OH, -COOCH₃

*Estimated based on analogous halogenated aromatics .

Key Research Findings

Substituent Position Effects: The para-amino group in this compound enhances thermal stability compared to its ortho-isomer, as inferred from higher melting points of para-substituted iodoaniline derivatives .

Reactivity : The iodo group’s weak C-I bond makes the compound susceptible to nucleophilic aromatic substitution, a trait exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis.

Solubility: Polar substituents (amino, ester) improve solubility in dimethylformamide (DMF) or methanol, contrasting with non-polar methyl salicylate .

Biological Activity

Methyl 4-amino-3-chloro-5-iodobenzoate is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that facilitate interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by a benzene ring substituted with an amino group, a chloro group, an iodine atom, and a methyl ester group. This arrangement allows for diverse chemical reactivity and biological activity, primarily through hydrogen bonding and electrostatic interactions with various biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrolysis of the Ester Group : The hydrolysis of the ester group releases the active benzoic acid derivative, which can influence various biological pathways.
  • Target Interaction : The amino and chloro groups facilitate significant interactions with molecular targets, potentially modulating their activities.
  • EGFR Inhibition : Recent studies have indicated that derivatives of this compound may inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation .

Anticancer Activity

Research has demonstrated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compound N5a derived from this class showed significant anti-proliferative properties by inducing apoptosis in A549 (lung), HepG2 (liver), and HCT-116 (colon) cancer cells through the activation of caspase pathways .

Pharmacological Applications

The compound has been studied for various pharmacological applications, including:

  • Antitumor Agents : Its derivatives are being explored as potential anticancer agents due to their ability to inhibit key signaling pathways in cancer cells.
  • Medicinal Chemistry : As a pharmacophore, it serves as a template for designing new drugs targeting specific biological processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some comparable compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
Methyl 4-amino-3-chloro-5-methylbenzoateContains a methyl group instead of iodineDifferent reactivity due to lack of iodine
Methyl 4-amino-5-bromo benzoateBromine instead of chlorine and iodineDifferent electrophilic characteristics
Methyl 4-amino-2-chloro benzoateDifferent position of chloro substitutionMay exhibit different biological activities
Methyl 4-amino-5-nitrobenzoateNitro group instead of iodinePotentially different pharmacological profiles

This comparison highlights how variations in substituents influence both the chemical reactivity and biological activity of similar compounds, underscoring the distinctiveness of this compound within its class.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

  • In Vitro Studies : In vitro testing has shown that certain derivatives can effectively inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents.
  • Docking Studies : Computational docking studies have indicated favorable binding patterns between these compounds and EGFR, supporting their role as inhibitors in cancer therapy .
  • Safety Profiles : Preliminary safety assessments indicate that some derivatives possess favorable safety profiles when tested against standard cytotoxicity assays, making them promising candidates for further development .

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